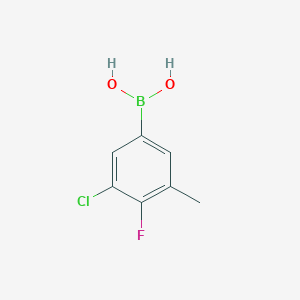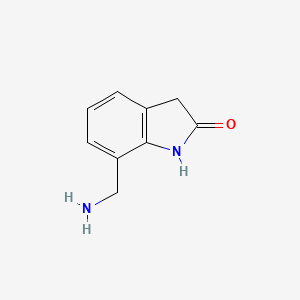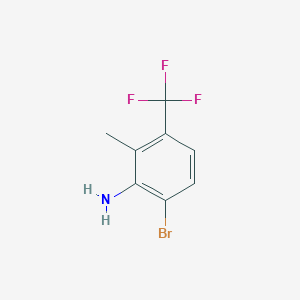
but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound consists of but-1-ene, chloropalladium(1+), and 4-ditert-butylphosphanyl-N,N-dimethylaniline, which together form a highly active and air-stable catalyst.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves the reaction of palladium chloride with 4-ditert-butylphosphanyl-N,N-dimethylaniline in the presence of but-1-ene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium chloride in an appropriate solvent.
- Addition of 4-ditert-butylphosphanyl-N,N-dimethylaniline to the solution.
- Introduction of but-1-ene to the reaction mixture.
- Stirring the mixture at a specific temperature and pressure to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient methods to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the production process.
化学反应分析
Types of Reactions
The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Aryl halides
- Boronic acids
- Bases such as potassium carbonate or sodium hydroxide
The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in organic synthesis.
科学研究应用
The compound has numerous scientific research applications, including:
Chemistry: It is widely used as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: The compound is employed in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which this compound exerts its effects involves the activation of palladium centers, which facilitate the formation of carbon-carbon bonds. The molecular targets include aryl halides and boronic acids, which undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The pathways involved are highly efficient and selective, making the compound a valuable catalyst in organic synthesis.
相似化合物的比较
Similar Compounds
- Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- Bis(4-(di-tert-butylphosphanyl)-N,N-dimethylaniline); palladium chloride
Uniqueness
The uniqueness of “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” lies in its high activity and stability as a catalyst. Compared to similar compounds, it offers better performance in cross-coupling reactions, making it a preferred choice in both research and industrial applications.
属性
分子式 |
C20H35ClNPPd |
|---|---|
分子量 |
462.3 g/mol |
IUPAC 名称 |
but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
InChI 键 |
ASQSTGRGIHOSGZ-UHFFFAOYSA-M |
规范 SMILES |
C[CH-]C=C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)



![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)
![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12498000.png)
